Candocuronium
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Overview
Description
It was developed as a non-depolarizing neuromuscular blocker for use in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . its clinical development was discontinued due to cardiovascular side effects, primarily tachycardia .
Preparation Methods
Candocuronium iodide belongs to the mono- and bis-quaternary azasteroid series of compounds. The synthetic route involves the use of the steroid skeleton to provide a rigid distance between two quaternary ammonium centers, with appendages incorporating fragments of choline or acetylcholine . The discovery program led to the synthesis of the bis-quaternary non-depolarizing agent HS-342, which was modified to create this compound
Chemical Reactions Analysis
Candocuronium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can modify its quaternary ammonium centers.
Substitution: Substitution reactions involving the quaternary ammonium groups can lead to the formation of different derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Candocuronium iodide has been primarily studied for its neuromuscular-blocking properties. Its applications include:
Chemistry: Used as a model compound to study the structure-activity relationship of neuromuscular blockers.
Biology: Investigated for its effects on nicotinic acetylcholine receptors in neuromuscular junctions.
Medicine: Evaluated for its potential use in anesthesia to provide muscle relaxation during surgeries.
Industry: Limited industrial applications due to its discontinued clinical development.
Mechanism of Action
Candocuronium iodide acts as a competitive antagonist at the nicotinic subtype of acetylcholine receptors. By binding to these receptors, it prevents acetylcholine from activating them, leading to muscle relaxation. This mechanism is similar to other non-depolarizing neuromuscular blockers .
Comparison with Similar Compounds
Candocuronium iodide is compared with other aminosteroid neuromuscular blockers such as:
- Pancuronium bromide
- Vecuronium bromide
- Rocuronium bromide
This compound iodide is unique due to its rapid onset of action and short duration in the body, with greater potency than pancuronium . its cardiovascular side effects limited its clinical use.
Properties
CAS No. |
736874-16-1 |
---|---|
Molecular Formula |
C26H46N2+2 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(4aS,4bR,8S,10aR,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium |
InChI |
InChI=1S/C26H46N2/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4/h10,21-24H,6-9,11-19H2,1-5H3/q+2/t21-,22+,23-,24-,25-,26-/m0/s1 |
InChI Key |
JSIHCKINONIDNP-BEQZQCNLSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)[N+]5(CCCC5)C |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C |
Origin of Product |
United States |
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